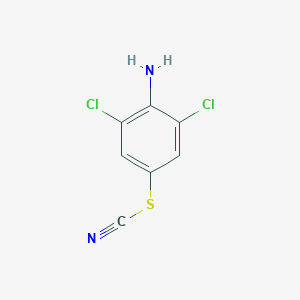
Aniline, 2,6-dichloro-4-thiocyanato-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aniline, 2,6-dichloro-4-thiocyanato-, also known as DTNB, is a chemical compound that is widely used in scientific research applications. It is a yellow crystalline powder that is soluble in water and organic solvents. DTNB is commonly used as a reagent for measuring the concentration of sulfhydryl groups in proteins and enzymes.
作用机制
Aniline, 2,6-dichloro-4-thiocyanato- reacts with sulfhydryl groups in proteins and enzymes to form a yellow complex. The reaction is based on the thiol-disulfide exchange reaction, which involves the transfer of a sulfur atom from the sulfhydryl group to the Aniline, 2,6-dichloro-4-thiocyanato- molecule. The formation of the yellow complex is proportional to the concentration of sulfhydryl groups in the sample. The mechanism of action of Aniline, 2,6-dichloro-4-thiocyanato- is well understood and has been extensively studied in the scientific literature.
生化和生理效应
Aniline, 2,6-dichloro-4-thiocyanato- is a relatively non-toxic compound and does not have any significant biochemical or physiological effects on living organisms. However, it can interfere with certain biochemical assays if not used properly. It is important to use Aniline, 2,6-dichloro-4-thiocyanato- in the appropriate concentrations and under the appropriate conditions to obtain accurate results.
实验室实验的优点和局限性
Aniline, 2,6-dichloro-4-thiocyanato- has several advantages as a reagent for measuring sulfhydryl groups in proteins and enzymes. It is a relatively simple and inexpensive reagent that can be used in a variety of assays. It is also highly specific for sulfhydryl groups and does not react with other functional groups in proteins and enzymes. However, Aniline, 2,6-dichloro-4-thiocyanato- has some limitations as well. It can be affected by interfering substances in biological samples, such as reducing agents and metal ions. It is also sensitive to pH and temperature, and must be used under controlled conditions to obtain accurate results.
未来方向
There are several future directions for the use of Aniline, 2,6-dichloro-4-thiocyanato- in scientific research. One area of research is the development of new assays for measuring sulfhydryl groups in proteins and enzymes. Researchers are exploring new methods for detecting sulfhydryl groups that are more sensitive and specific than Aniline, 2,6-dichloro-4-thiocyanato-. Another area of research is the use of Aniline, 2,6-dichloro-4-thiocyanato- in the study of oxidative stress and antioxidant activity. Researchers are investigating new applications of Aniline, 2,6-dichloro-4-thiocyanato- in assays for measuring the antioxidant capacity of biological samples. Finally, researchers are exploring the use of Aniline, 2,6-dichloro-4-thiocyanato- in the development of new drugs and therapies for diseases that involve oxidative stress and antioxidant activity.
Conclusion:
Aniline, 2,6-dichloro-4-thiocyanato- is a valuable reagent for measuring sulfhydryl groups in proteins and enzymes. It has been extensively studied in scientific research and has a well-understood mechanism of action. Aniline, 2,6-dichloro-4-thiocyanato- has several advantages as a reagent, but also has some limitations that must be considered. There are several future directions for the use of Aniline, 2,6-dichloro-4-thiocyanato- in scientific research, including the development of new assays and the investigation of new applications in the study of oxidative stress and antioxidant activity.
合成方法
Aniline, 2,6-dichloro-4-thiocyanato- can be synthesized by reacting aniline with 2,6-dichloro-4-nitrophenol in the presence of thiourea. The reaction produces a yellow precipitate, which is then filtered and recrystallized to obtain Aniline, 2,6-dichloro-4-thiocyanato-. The synthesis method is relatively simple and can be performed in a laboratory setting.
科学研究应用
Aniline, 2,6-dichloro-4-thiocyanato- is widely used in scientific research applications, particularly in the field of biochemistry. It is commonly used as a reagent for measuring the concentration of sulfhydryl groups in proteins and enzymes. Sulfhydryl groups are important functional groups in proteins and enzymes, and their concentration can provide valuable information about the structure and function of these biomolecules. Aniline, 2,6-dichloro-4-thiocyanato- is also used in the study of oxidative stress and antioxidant activity. It is a commonly used reagent in assays for measuring the antioxidant capacity of biological samples.
属性
CAS 编号 |
14030-85-4 |
|---|---|
产品名称 |
Aniline, 2,6-dichloro-4-thiocyanato- |
分子式 |
C7H4Cl2N2S |
分子量 |
219.09 g/mol |
IUPAC 名称 |
(4-amino-3,5-dichlorophenyl) thiocyanate |
InChI |
InChI=1S/C7H4Cl2N2S/c8-5-1-4(12-3-10)2-6(9)7(5)11/h1-2H,11H2 |
InChI 键 |
VJUNBEHHFKUMHW-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)SC#N |
规范 SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)SC#N |
其他 CAS 编号 |
14030-85-4 |
同义词 |
4-Amino-3,5-dichlorophenyl thiocyanate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



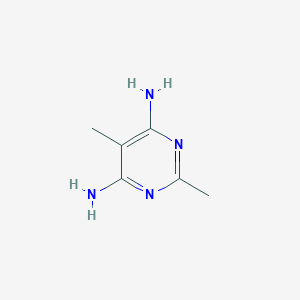
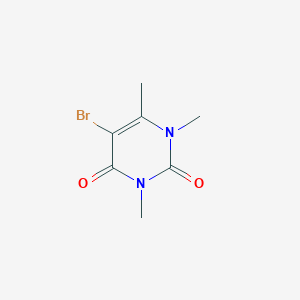
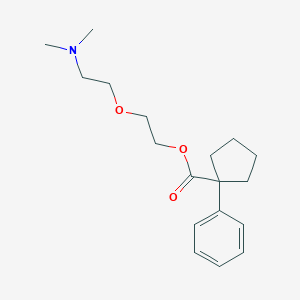
![6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B83813.png)
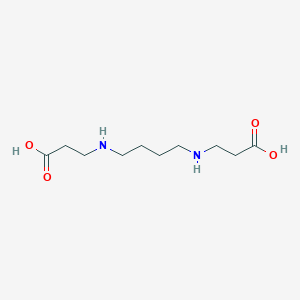
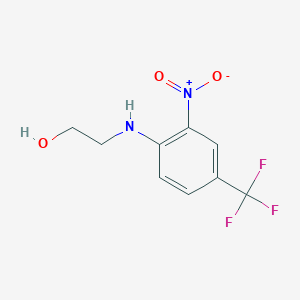
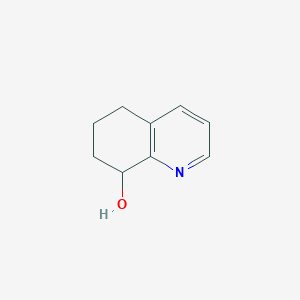
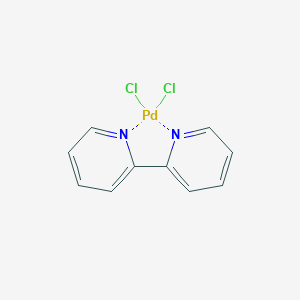
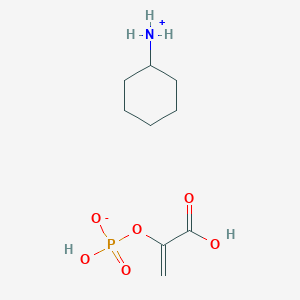
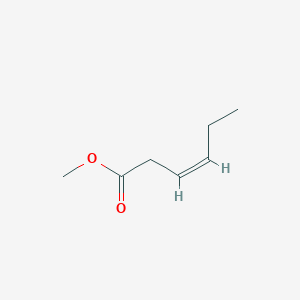
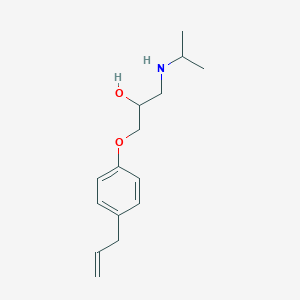
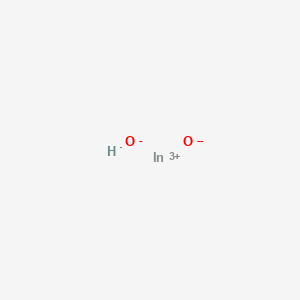
![[1,2,5]Oxadiazolo[3,4-d]pyrimidine](/img/structure/B83834.png)
